(2-Chloro-4-phenylpyridin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(2-chloro-4-phenylpyridin-3-yl)methanol |
InChI |
InChI=1S/C12H10ClNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-7,15H,8H2 |
InChI Key |
FTGUTPCVWNILFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Phenylpyridin 3 Yl Methanol and Its Precursors
De Novo Pyridine (B92270) Ring Synthesis Approaches Relevant to the (2-Chloro-4-phenylpyridin-3-yl)methanol Scaffold
De novo synthesis, or the construction of the pyridine ring from acyclic precursors, provides a powerful strategy for accessing polysubstituted pyridines. researchgate.netchemrxiv.org These methods are broadly categorized into cycloaddition reactions and condensation/cyclization protocols, each offering unique advantages for creating specific substitution patterns like the one found in this compound. baranlab.org
Cycloaddition Reactions in Pyridine Formation
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including the pyridine ring. semanticscholar.orgrsc.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. For pyridine synthesis, hetero-Diels-Alder reactions and electrocyclization reactions are particularly relevant.
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of cyclic compound synthesis. nih.gov In the context of pyridine formation, a hetero-Diels-Alder reaction involving a 1-azadiene (a four-atom component containing a nitrogen) and a dienophile (a two-atom component) can directly lead to a dihydropyridine intermediate, which can then be oxidized to the aromatic pyridine. semanticscholar.orgrsc.org
The Boger pyridine synthesis is a well-known example of an inverse-electron demand Diels-Alder reaction where a 1,2,4-triazine reacts with an enamine to form the pyridine ring. wikipedia.org This strategy is particularly useful for synthesizing pyridines that are challenging to obtain through other methods. wikipedia.org The versatility of [4+2] cycloaddition allows for the synthesis of a wide range of substituted pyridines by varying the substituents on both the diene and dienophile components. researchgate.netnih.gov
| Reaction Type | Reactants | Product Intermediate | Key Features |
| Hetero-Diels-Alder | 1-Azadiene + Alkyne | Dihydropyridine | Direct formation of the pyridine core. semanticscholar.orgrsc.org |
| Inverse-Electron Demand Diels-Alder | 1,2,4-Triazine + Enamine | Dihydropyridine | Access to complex substitution patterns. wikipedia.org |
This interactive table summarizes key aspects of [4+2] cycloaddition strategies for pyridine synthesis.
Aza-6π-electrocyclization is another powerful pericyclic reaction for pyridine synthesis. This process involves the cyclization of a 1-azatriene intermediate, which contains a conjugated system of six π-electrons including a nitrogen atom. acs.org The reaction proceeds through a thermally or photochemically induced cyclization to form a dihydropyridine, which then aromatizes to the final pyridine product. nih.govacs.org
Recent advancements have demonstrated palladium-catalyzed methods for the synthesis of 4-aryl-substituted pyridines from α,β-unsaturated oxime ethers and alkenes. acs.org This reaction proceeds via the formation of a 1-azatriene intermediate, followed by aza-6π-electrocyclization. acs.org Similarly, a cascade aza-Wittig/6π-electrocyclization process has been developed for the synthesis of substituted 1,6-dihydropyridines. nih.gov This metal-free protocol offers a broad substrate scope and high functional group compatibility. nih.govacs.orgnih.gov Gold and copper catalysts have also been shown to promote selective 6π-electrocyclization of N-vinyl-α,β-unsaturated nitrones to yield polysubstituted pyridine N-oxides. researchgate.net
| Catalyst/Promoter | Starting Materials | Intermediate | Final Product | Reference |
| Palladium(II) | α,β-Unsaturated oxime ethers, Alkenes | 1-Azatriene | 4-Aryl-substituted pyridines | acs.org |
| Metal-free (thermal) | Vinyliminophosphoranes, Ketones | Aza-hexatriene | 1,6-Dihydropyridines | nih.govacs.orgnih.gov |
| Gold/Copper | N-vinyl-α,β-unsaturated nitrones | - | Pyridine N-oxides/6-epoxy pyridines | researchgate.net |
This interactive table presents various catalytic and promoter systems for aza-6π-electrocyclization in pyridine synthesis.
Condensation and Cyclization Protocols for Pyridine Ring Construction
Condensation reactions represent a classical and widely used approach for constructing the pyridine ring. baranlab.orgacsgcipr.org These methods typically involve the reaction of carbonyl compounds with a nitrogen source, such as ammonia or an amine, to form a dihydropyridine intermediate that is subsequently oxidized to the pyridine. baranlab.orgmdpi.com
The Hantzsch pyridine synthesis is a prominent example of a multicomponent condensation reaction, traditionally involving two equivalents of a β-ketoester, an aldehyde, and ammonia. mdpi.com Modifications of these condensation approaches, such as the Bohlmann-Rahtz pyridine synthesis, allow for the direct formation of the aromatic pyridine. acsgcipr.org An organocatalyzed, formal (3+3) cycloaddition reaction between enamines and enals, ynals, or enones also provides a practical route to tri- or tetrasubstituted pyridines. acs.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed as a green method for synthesizing symmetrical 2,4,6-triarylsubstituted pyridines. rsc.org
Green Chemistry Principles in Pyridine Synthesis for Sustainability
The application of green chemistry principles to pyridine synthesis is crucial for developing environmentally benign and sustainable chemical processes. nih.govijarsct.co.inresearchgate.net This involves the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. nih.govijarsct.co.in
Ionic liquids (ILs) have emerged as promising green alternatives to traditional volatile organic solvents in pyridine synthesis. benthamscience.combenthamdirect.com Their unique properties, such as low volatility, high thermal stability, and recyclability, make them environmentally friendly. benthamscience.combenthamdirect.com ILs can function as both solvents and catalysts, often leading to improved reaction yields, selectivity, and milder reaction conditions. benthamscience.combenthamdirect.com
Acidic phosphonium-based and pyridinium-based ionic liquids have been successfully employed as efficient catalysts for the multicomponent synthesis of various pyridine derivatives. rsc.orgalfa-chemistry.com For instance, tributyl(3-sulfopropyl)phosphonium trifluoroacetate has been shown to be an effective catalyst for the preparation of triaryl pyridines and 2-amino-3-cyanopyridines. rsc.org Nicotine-based ionic liquids have also been utilized as green catalysts for the Huisgen cycloaddition reaction to synthesize pyridine derivatives. sid.ir The use of ILs in one-pot multicomponent reactions for pyridine synthesis reduces the number of synthetic steps and minimizes waste, aligning with the principles of green chemistry. benthamscience.combenthamdirect.com
Microwave-Assisted Synthesis of Pyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds like pyridine derivatives. jocpr.comresearchgate.net This technology utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. jocpr.commdpi.com
The Bohlmann-Rahtz pyridine synthesis, a method for creating polysubstituted pyridines, can be efficiently conducted in a single step using microwave heating. researchgate.netbeilstein-journals.org This approach involves the reaction of enamines with ethynyl ketones, proceeding through a Michael addition followed by cyclodehydration. researchgate.net The use of microwave irradiation in this process often results in higher yields and excellent regioselectivity. researchgate.net Similarly, multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, can be effectively carried out in a microwave flow reactor, demonstrating the versatility of this technology for constructing pyridine and dihydropyridine scaffolds. beilstein-journals.org
Microwave-assisted synthesis has been successfully applied to the preparation of various functionalized pyridine derivatives, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. mdpi.comconsensus.app These methods often offer significant advantages in terms of reaction time and yield compared to traditional synthetic protocols. mdpi.com For instance, a one-pot, three-component reaction to produce 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives from chalcones, 3-aminobut-2-enenitrile, and ammonium acetate (B1210297) showed significantly higher yields and shorter reaction times under microwave irradiation compared to conventional refluxing. jocpr.com
| Reaction Type | Reactants | Product | Conditions | Advantage of Microwave |
| Bohlmann-Rahtz Pyridine Synthesis | Enamines, Ethynyl Ketones | Polysubstituted Pyridines | Microwave Irradiation | Higher yields, shorter reaction times, single step. researchgate.netbeilstein-journals.org |
| Hantzsch Dihydropyridine Synthesis | Aldehydes, β-Ketoesters, Ammonia | Dihydropyridines | Microwave Flow Reactor | Efficient for multicomponent reactions. beilstein-journals.org |
| Pyrazolo[3,4-b]pyridine Synthesis | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Aldehydes, α-keto-nitriles | Pyrazolo[3,4-b]pyridine derivatives | Microwave Irradiation | Shortened reaction times, higher yields. mdpi.com |
| Thieno[2,3-b]pyridine Synthesis | 2-amino-3-thiophene-carbonitriles, Ketones | Amino-thieno[2,3-b]pyridines | Yb(OTf)3, Microwave Irradiation | Rapid (5 minutes), good to excellent yields. mdpi.com |
Functionalization Strategies for 2-Chloro-4-phenylpyridine (B1303126) Core Generation
The generation of the 2-chloro-4-phenylpyridine core is a critical step that requires precise control over the regioselectivity of two key transformations: the introduction of a chlorine atom at the C2 position and a phenyl group at the C4 position of the pyridine ring.
Regioselective Chlorination of Pyridine Rings
The selective introduction of a chlorine atom onto a pyridine ring is a fundamental transformation in the synthesis of many functionalized pyridines. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene (B151609). beilstein-journals.org However, various methods have been developed to achieve regioselective chlorination.
One common approach involves the diazotization of aminopyridines. For instance, 2-aminopyridines can be converted to 2-chloropyridines by reaction with an alkyl nitrite in a methanolic solution saturated with hydrogen chloride. google.com Another method involves the reaction of pyridine-N-oxides with reagents like phosphoryl chloride or sulfuryl chloride, although this can sometimes lead to a mixture of 2- and 4-chloro isomers. google.comwikipedia.org
Recent advancements have focused on direct C-H chlorination methods. For example, a palladaelectro-catalyzed protocol has been developed for the regioselective chlorination of 2-phenylpyridine (B120327), allowing for the formation of both mono- and bis-chlorinated products by tuning the reaction conditions. diva-portal.org The regioselectivity of chlorination can also be influenced by the solvent system. In the case of 4,5-dihydro-1-phenyl-1H-1,2,4-triazol-5-ones, a synergistic mixture of acetonitrile and DMF was found to enhance the regioselectivity for chlorination at the 4-position of the phenyl ring. google.com
Phenyl Group Introduction via Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and they play a pivotal role in the synthesis of phenylpyridines.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. mdpi.comrsc.org It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net This reaction is known for its high functional group tolerance and has been extensively used in the synthesis of biaryl and heteroaryl compounds. researchgate.netnih.gov
In the context of synthesizing 4-phenylpyridine derivatives, the Suzuki-Miyaura reaction can be employed to couple a pyridine halide (e.g., 4-chloropyridine) with a phenylboronic acid derivative. The efficiency of this reaction is often dependent on the choice of palladium catalyst, ligands, and reaction conditions. researchgate.netnih.gov For example, the use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, has been shown to be highly effective for the coupling of challenging substrates, including heteroaryl chlorides. nih.gov The reaction can also be carried out in environmentally benign solvents like water, making it a greener alternative for industrial applications. rsc.org
| Catalyst System | Substrates | Product | Key Features |
| Pd(OAc)2 / Triphenylphosphine | 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-hydroxybenzeneboronic acid | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | Synthesis of functionalized 2-phenylpyridine derivatives. mdpi.com |
| Pd / SPhos (or XPhos) | Heteroaryl chlorides, Aryl or alkyl boronic acids | Biaryl or Alkyl-aryl heterocycles | High efficiency for challenging substrates, broad scope. nih.gov |
| Pd catalyst in water | Electron-poor aryl chlorides, Boronic acids | Biaryl compounds | Environmentally friendly, low catalyst loadings. rsc.org |
Besides the Suzuki-Miyaura reaction, other cross-coupling methods are also valuable for the synthesis of phenylpyridines.
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgthermofisher.com This reaction, catalyzed by either palladium or nickel, allows for the coupling of various organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.org The Negishi coupling is particularly useful for creating C(sp²)–C(sp³) bonds and has been employed in the synthesis of complex molecules. nih.gov
The Stille coupling involves the reaction of organostannanes with organic halides, catalyzed by palladium. thermofisher.comjk-sci.com A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their tolerance of a wide range of functional groups. thermofisher.com However, the toxicity of tin compounds is a significant drawback. jk-sci.com Nickel-catalyzed Stille couplings have also been developed, offering a less expensive alternative to palladium. nih.gov
The Kumada coupling , one of the earliest developed cross-coupling reactions, employs Grignard reagents as the organometallic partner and is typically catalyzed by nickel or palladium. arkat-usa.orgwikipedia.org This method is effective for coupling aryl, vinyl, and alkyl groups. wikipedia.org While highly effective, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. jk-sci.com
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, high functional group tolerance. wikipedia.orgthermofisher.com | Sensitivity of organozinc reagents. |
| Stille | Organostannane | Palladium or Nickel | High functional group tolerance, stability of reagents. thermofisher.com | Toxicity of tin compounds. jk-sci.com |
| Kumada | Grignard Reagent | Nickel or Palladium | High reactivity, readily available reagents. arkat-usa.orgwikipedia.org | Limited functional group tolerance. jk-sci.com |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C bonds, as it avoids the need for pre-functionalized starting materials. beilstein-journals.org This approach involves the direct activation and subsequent reaction of a C-H bond.
Palladium-catalyzed direct arylation of pyridines offers a streamlined route to phenylpyridines. chemrxiv.orgchemrxiv.org For instance, the direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been achieved using a palladium catalyst, providing an efficient synthesis of 2-(fluorinated aryl)pyridines. chemrxiv.org This method often exhibits excellent functional group tolerance and can be performed in environmentally friendly solvents. chemrxiv.org
Rhodium catalysts have also been employed for the direct arylation of pyridines and quinolines. nih.gov Furthermore, iridium-catalyzed intramolecular C-H/C-H activation has been used to synthesize pyridine-fused benzoheteroaromatic compounds. thieme-connect.com These methods represent a significant advancement in the synthesis of complex aromatic compounds by offering more sustainable and practical routes. chemrxiv.org
Introduction of the Hydroxymethyl Moiety at the Pyridine 3-Position
The introduction of a hydroxymethyl group at the 3-position of the 2-chloro-4-phenylpyridine scaffold is a critical step in the synthesis of the target molecule. This transformation can be achieved through various synthetic strategies, primarily involving the reduction of a pre-installed carboxyl or aldehyde functional group.
The formation of a carbon-carbon bond at the C3 position of the pyridine ring is a prerequisite for introducing the hydroxymethyl group via reduction. One of the most effective methods for installing a one-carbon unit at this position is through formylation, leading to the corresponding pyridine-3-carbaldehyde. The Vilsmeier-Haack reaction is a powerful tool for this purpose, allowing for the direct formylation of activated aromatic and heteroaromatic compounds.
A key precursor, 2-chloro-4-phenyl-3-pyridinecarboxaldehyde, can be synthesized via a Vilsmeier-Haack type reaction. For instance, the reaction of 1-phenyl-ethylidene malononitrile with a Vilsmeier reagent, generated from phosphorus oxychloride and dimethylformamide (DMF), yields 2-chloro-3-cyano-4-phenyl-5-pyridinecarboxaldehyde. While this specific example leads to a different substitution pattern, the underlying principle of using a Vilsmeier reagent to construct a functionalized pyridine ring is highly relevant. A more direct approach involves the reaction of 4-phenyl-but-3-enenitrile with phosphorus oxychloride and DMF, which has been shown to produce 2-chloro-5-phenyl-3-pyridinecarboxaldehyde masterorganicchemistry.com. Although the phenyl group is at a different position, this demonstrates the feasibility of constructing the 2-chloropyridine-3-carbaldehyde core from acyclic precursors. A patent describes the synthesis of 2-chloro-4-phenyl-3-pyridinecarboxaldehyde, which is a direct precursor to the target alcohol masterorganicchemistry.com.
Once the pyridine ring is functionalized with a carboxylic acid or an aldehyde at the C3 position, the final step is the reduction of this carbonyl group to a hydroxymethyl group.
Reduction of Aldehydes: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of 2-chloro-4-phenyl-3-pyridinecarboxaldehyde to this compound, several reducing agents can be employed.
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. It is known to tolerate a wide range of functional groups, making it suitable for substrates with other reactive sites masterorganicchemistry.com. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature youtube.com. The general mechanism involves the nucleophilic attack of the hydride ion from NaBH₄ onto the electrophilic carbonyl carbon of the aldehyde youtube.comyoutube.com.
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, LiAlH₄ can also efficiently reduce aldehydes to primary alcohols. However, it is less selective and will also reduce other functional groups like esters and carboxylic acids masterorganicchemistry.com. Due to its high reactivity, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (THF) and requires careful handling.
Reduction of Carboxylic Acids: If the precursor is 2-chloro-4-phenylnicotinic acid, a two-step reduction or a direct, more powerful reduction is necessary.
Lithium Aluminum Hydride (LiAlH₄): This reagent can directly reduce carboxylic acids to primary alcohols masterorganicchemistry.com. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.
Borane (BH₃): Borane complexes, such as BH₃·THF, are also effective for the reduction of carboxylic acids to alcohols and are generally more selective than LiAlH₄, often not reducing esters or amides under controlled conditions.
The choice of reducing agent depends on the specific precursor available (aldehyde or carboxylic acid) and the presence of other functional groups in the molecule. For the reduction of 2-chloro-4-phenyl-3-pyridinecarboxaldehyde, the milder and more selective sodium borohydride is often the preferred reagent.
| Precursor | Reducing Agent | Product | Typical Conditions |
| 2-Chloro-4-phenyl-3-pyridinecarboxaldehyde | Sodium Borohydride (NaBH₄) | This compound | Methanol or Ethanol, Room Temperature |
| 2-Chloro-4-phenyl-3-pyridinecarboxaldehyde | Lithium Aluminum Hydride (LiAlH₄) | This compound | Diethyl ether or THF, 0 °C to Room Temperature |
| 2-Chloro-4-phenylnicotinic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | Diethyl ether or THF, Reflux |
| 2-Chloro-4-phenylnicotinic acid | Borane (BH₃·THF) | This compound | THF, 0 °C to Reflux |
Directly introducing a hydroxymethyl group onto a pre-formed 2-chloro-4-phenylpyridine ring at the C3 position is a more challenging but potentially more atom-economical approach. This would typically involve a C-H activation/functionalization strategy. While methods for direct hydroxymethylation of pyridines exist, they often suffer from issues of regioselectivity, and the electronic properties of the pyridine ring can make C-H functionalization at the C3 position difficult.
Recent advances in photoredox catalysis have enabled the hydroxymethylation of azaarenes using methanol as the source of the hydroxymethyl group. For instance, an electrophotocatalytic method has been developed for the hydroxymethylation of various azaarenes, although the regioselectivity can be an issue. In the case of 2-phenylpyridine, a mixture of isomers is often obtained, with the 4-hydroxymethyl product being the major one rsc.org. The application of such methods to 2-chloro-4-phenylpyridine would require careful optimization to achieve the desired C3-selectivity.
Modular and Convergent Synthetic Approaches for this compound
Modular and convergent synthetic strategies offer significant advantages in terms of efficiency, flexibility, and the ability to generate diverse analogs. These approaches involve the synthesis of key building blocks that are then combined in a later stage to form the final product.
A modular synthesis of highly substituted pyridines has been developed that employs a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. This method allows for the introduction of a variety of substituents around the pyridine ring and tolerates numerous functional groups nih.gov. Conceptually, this strategy could be adapted to synthesize a pyridine core with the desired 2-chloro, 4-phenyl, and a C3-precursor for the hydroxymethyl group.
Another convergent approach involves the Heck reaction on α,β-unsaturated-δ-sulfonamido intermediates, derived from cross-metathesis, to install substituents at the β-position. A subsequent one-pot cyclization/elimination provides a route to 2,4,6-trisubstituted pyridines. While this specific example targets a different substitution pattern, the underlying principle of combining different fragments in a convergent manner is applicable.
For the synthesis of this compound, a convergent strategy could involve the synthesis of a substituted pyridine precursor that already contains the 2-chloro and 4-phenyl groups, followed by a late-stage introduction of the hydroxymethyl group or its precursor at the C3 position. Alternatively, a modular approach could involve the coupling of three or more fragments to construct the fully substituted pyridine ring in a single or a few steps. For example, a [3+3]-type condensation reaction could be envisioned, where two three-atom fragments are combined to form the six-membered pyridine ring.
Reaction Mechanisms and Reactivity of 2 Chloro 4 Phenylpyridin 3 Yl Methanol and Its Key Intermediates
Nucleophilic Aromatic Substitution (SNAr) on Chloropyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of electron-deficient aromatic rings, such as the pyridine (B92270) nucleus in (2-Chloro-4-phenylpyridin-3-yl)methanol. The presence of the electronegative nitrogen atom in the pyridine ring significantly influences its reactivity towards nucleophiles.
The SNAr reaction of 2-chloropyridines with nucleophiles proceeds through a well-established addition-elimination mechanism. nrochemistry.comwikipedia.org This pathway involves two principal steps. Initially, the nucleophile attacks the carbon atom bonded to the chlorine, which is positioned ortho to the ring nitrogen. researchgate.net This attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nrochemistry.comwikipedia.orgrsc.org The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. wikipedia.org
The electron-withdrawing nature of the pyridine nitrogen atom plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. researchgate.netrsc.org In the second step of the mechanism, the aromaticity is restored through the elimination of the chloride leaving group, resulting in the substituted pyridine product. wikipedia.org The formation of the Meisenheimer complex is often the rate-determining step of the reaction.
It is important to note that the position of the chlorine atom on the pyridine ring significantly impacts its susceptibility to nucleophilic attack. 2-Chloropyridine (B119429) and 4-chloropyridine (B1293800) are considerably more reactive towards nucleophiles than 3-chloropyridine. researchgate.net This is because the electron-withdrawing effect of the nitrogen atom is most pronounced at the ortho (2-position) and para (4-position) carbons, making them more electrophilic. researchgate.net
| Step | Description | Key Features |
| 1. Nucleophilic Attack | The nucleophile attacks the carbon atom at the 2-position of the pyridine ring, which is bonded to the chlorine atom. | This step is typically the rate-determining step. |
| 2. Formation of Meisenheimer Complex | A resonance-stabilized, negatively charged intermediate is formed. | The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. Aromaticity is temporarily lost. |
| 3. Elimination of Leaving Group | The chloride ion is expelled from the Meisenheimer complex. | Aromaticity of the pyridine ring is restored. |
The reactivity of the chloropyridine scaffold in SNAr reactions is highly sensitive to the nature and position of other substituents on the ring. Electron-withdrawing groups (EWGs) attached to the pyridine ring, particularly at positions that can stabilize the negative charge of the Meisenheimer complex through resonance or induction, significantly enhance the reaction rate. nrochemistry.comacs.org For instance, the presence of a nitro or trifluoromethyl group on the pyridine ring increases its reactivity to a level comparable to that of pyrimidines. acs.org
Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbon atom attached to the chlorine and destabilize the negatively charged intermediate, thereby slowing down the reaction rate. The position of the substituent is also critical; for example, substituents at the 3- and 5-positions have a pronounced effect on the reactivity at the 2-position. researchgate.net Steric hindrance from bulky substituents near the reaction center can also impede the approach of the nucleophile, reducing the reaction rate. libretexts.org
Chloropyridines, especially 2-chloropyridine and 4-chloropyridine, are significantly more reactive towards nucleophilic aromatic substitution than their carbocyclic analogue, chlorobenzene (B131634). acs.org This heightened reactivity is attributed to the presence of the electron-withdrawing nitrogen atom in the pyridine ring, which activates the ring for nucleophilic attack. researchgate.net The nitrogen atom helps to stabilize the intermediate Meisenheimer complex by accommodating the negative charge. rsc.org In contrast, the benzene (B151609) ring lacks this intrinsic activating feature, making SNAr reactions with chlorobenzene much more difficult to achieve, often requiring harsh reaction conditions. It has been estimated that 2-chloropyrimidine (B141910) is 1014–1016 times more reactive than chlorobenzene in SNAr reactions, and while 2-chloropyridine is less reactive than 2-chloropyrimidine, it is still substantially more reactive than chlorobenzene. acs.org
Metal-Catalyzed Transformations on the this compound Backbone
The chlorine atom on the this compound backbone serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the pyridine core.
Palladium- and nickel-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of halopyridines. wikipedia.orgresearchgate.net These reactions, including the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig amination reactions, generally proceed through a common catalytic cycle. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
The catalytic cycle of these cross-coupling reactions typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comwikipedia.orgnumberanalytics.com
Transmetalation: Following oxidative addition, the transmetalation step occurs. wikipedia.org In this process, an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the metal center of the oxidative addition complex, displacing the halide. wikipedia.orgnumberanalytics.com This step forms a new organometallic intermediate where both coupling partners are attached to the same metal center. wikipedia.org
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. numberanalytics.comyoutube.com The two organic fragments that are to be coupled are eliminated from the metal center, forming the desired carbon-carbon or carbon-heteroatom bond in the product. numberanalytics.com This step regenerates the low-valent metal catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The efficiency and outcome of these cross-coupling reactions are influenced by various factors, including the choice of metal catalyst, ligands, base, and solvent. acs.orgresearchgate.net
| Catalytic Cycle Step | Description | Key Transformation |
| Oxidative Addition | The metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the halopyridine. | M(0) + R-X → R-M(II)-X |
| Transmetalation | An organometallic reagent (R'-M') transfers its organic group (R') to the metal center. | R-M(II)-X + R'-M' → R-M(II)-R' + M'-X |
| Reductive Elimination | The two organic groups (R and R') are eliminated from the metal center, forming a new bond. | R-M(II)-R' → R-R' + M(0) |
Mechanistic Insights into Cross-Coupling Reactions involving Halopyridines
Role of Ligands and Catalytic Systems in Selectivity and Efficiency
The synthesis of polysubstituted pyridines, such as this compound, often relies on cross-coupling reactions where the choice of ligand and catalyst is paramount for achieving high selectivity and efficiency. The Suzuki-Miyaura cross-coupling, a powerful method for forming the C-C bond between the pyridine ring and the phenyl group, is particularly sensitive to the catalytic system employed, especially when dealing with challenging substrates like 2-chloropyridines.
Nitrogen-containing heterocycles can act as inhibitors for traditional palladium catalysts, necessitating the development of specialized ligand systems. organic-chemistry.org Research has shown that bulky, electron-rich phosphine (B1218219) ligands are highly effective in promoting the coupling of chloroheteroarenes. For instance, dialkylbiphenylphosphino ligands, when complexed with a palladium source, have demonstrated high activity and stability, enabling the efficient coupling of substrates like 2-chloropyridine with various arylboronic acids. organic-chemistry.org These catalysts are often not inhibited by the presence of basic nitrogen atoms within the substrate, which is a significant advantage for drug development applications. organic-chemistry.org
The efficiency of these catalytic systems is also influenced by the choice of base and solvent. While reactions can be run in organic solvents like DMF, aqueous solvent systems have also been developed, offering a more environmentally benign approach. mdpi.com In some cases, ligand-free systems using palladium acetate (B1210297) in aqueous media have proven effective for the Suzuki coupling of polychlorinated pyridines. researchgate.net However, for less reactive substrates, the use of a well-defined ligand is typically crucial for obtaining high yields. mdpi.com Nickel-based catalysts have also been explored, though they can be inhibited by α-halo-N-heterocycles like 2-chloropyridine, which can form stable, catalytically inactive dimeric nickel species. rsc.org
Below is a table summarizing various catalytic systems used in the Suzuki-Miyaura coupling of chloropyridines, highlighting the role of the ligand in achieving successful transformations.
| Catalyst/Precatalyst | Ligand | Substrate Example | Product Yield | Reference |
| Pd(OAc)₂ | Dialkylbiphenylphosphine | 3-Amino-2-chloropyridine | 99% | organic-chemistry.org |
| Pd(OAc)₂ | Benzimidazolium Salt | 2-Chloropyridine | High | mdpi.com |
| Pd(OAc)₂ | None (Ligand-free) | 2,3,5-Trichloropyridine | High | researchgate.net |
| [NiCl(o-tol)(dppf)] | dppf | 2-Chloropyridine | 0% | rsc.org |
Catalytic Functionalization of Pyridyl C-H Bonds
Direct C-H functionalization represents a highly atom-economical approach to modifying the pyridine core. Palladium-catalyzed C-H activation is a prominent strategy, often relying on a directing group to control regioselectivity. rsc.org For molecules containing a 2-substituted pyridine motif, such as 2-phenylpyridine (B120327), the pyridine nitrogen atom can act as an endogenous directing group, guiding functionalization to the ortho-position of the phenyl ring. rsc.orgnih.gov This approach allows for the introduction of various groups, including aryl, alkenyl, and acetoxy moieties, via the formation of a cyclopalladated intermediate. nih.govnih.gov
In the context of this compound, the pyridine nitrogen could direct the C-H functionalization of the C-2' position of the 4-phenyl group. The catalytic cycle for such a transformation typically involves ligand-directed C-H activation to form a palladacycle, followed by oxidation of the palladium center (e.g., from Pd(II) to Pd(IV)) and subsequent reductive elimination to form the C-C or C-O bond. nih.gov
Functionalizing the C-H bonds of the pyridine ring itself is more challenging due to the inherent electron deficiency of the ring. However, strategies exist for the C5-selective C-H sulfonylation of pyridines by employing N-amidopyridinium salts, which proceed through a transient enamine-type intermediate. researchgate.net For the target molecule, the remaining C-H bonds are at the C-5 and C-6 positions. The electronic properties of the existing substituents—the electron-withdrawing chloro group at C-2 and the phenyl group at C-4—would influence the reactivity and regioselectivity of any potential C-H activation at these sites.
Radical-Mediated Pyridine Functionalization
Radical-based C-H functionalization offers a complementary approach to transition-metal-catalyzed methods for modifying pyridine rings. researchgate.net Classic Minisci-type reactions, which typically operate under acidic conditions, are often not regioselective for pyridines with multiple competing reaction sites. acs.org However, recent advancements have focused on the use of N-functionalized pyridinium (B92312) salts, which can be activated under visible light photoredox catalysis to generate pyridinyl radicals. acs.orgacs.org This strategy enables highly regioselective functionalization at the C2 and C4 positions under mild, acid-free conditions. acs.org
The regioselectivity of radical addition to substituted pyridines is governed by a combination of factors, including the electronic nature of the substituents, the solvent, and the pH. nih.gov For a substrate like this compound, the C2, C3, and C4 positions are already occupied. Radical attack would therefore be directed to the available C5 and C6 positions. The inherent preference for radical attack on pyridines is at the α (C2, C6) and γ (C4) positions. nih.gov Given that C2 and C4 are blocked, the C6 position would be a likely site for radical functionalization. The electron-withdrawing chloro group at C2 would further activate the C6 position towards attack by nucleophilic radicals.
The following table outlines the general directing effects of substituents on the regioselectivity of radical addition to the pyridine ring.
| Substituent Position | Substituent Type | Directing Effect | Likely Site of Attack | Reference |
| C4 | π-Conjugating EWG | Activates C2 and C3 | Mixture of C2 and C3 | nih.gov |
| C3 | EWG (e.g., -CO₂R) | Activates C6 | C6 | acs.org |
| C2 | EWG (e.g., -CF₃) | Activates C4 | C4 | acs.org |
| C2 | Halogen | Activates C4 and C6 | C4 and C6 | acs.org |
Reactivity of the Hydroxymethyl Group in Pyridylmethanol Systems
Oxidation Reactions of Pyridyl Alcohols
The hydroxymethyl group in pyridylmethanol systems is a versatile functional handle that can be readily oxidized to afford aldehydes or carboxylic acids. The choice of oxidant and reaction conditions is crucial for achieving high selectivity and avoiding over-oxidation or side reactions with other functional groups on the pyridine ring.
A common and effective method for the oxidation of primary alcohols to aldehydes is the Swern oxidation. This procedure has been successfully applied to the oxidation of a 4-hydroxymethyl group on a pyridino-crown ether derivative to the corresponding formyl group (aldehyde). researchgate.net For the oxidation of this compound, Swern oxidation would be a suitable choice to obtain (2-Chloro-4-phenylpyridin-3-yl)carbaldehyde. Further oxidation of the aldehyde to a carboxylic acid can be achieved using reagents such as hydrogen peroxide in formic acid. researchgate.net Another mild reagent for this transformation is pyridinium chlorochromate (PCC), which is known for the selective oxidation of allylic and other alcohols to their corresponding α,β-unsaturated ketones or aldehydes. nih.gov
Derivatization and Further Functionalization of the Hydroxyl Group
The hydroxyl group of this compound can be converted into a wide array of other functional groups, enabling further molecular diversification. Standard organic transformations can be applied to achieve these conversions.
Esterification: The alcohol can be readily converted to esters by reaction with acyl chlorides or carboxylic acids under appropriate conditions. For instance, derivatization with picolinoyl chloride or other pyridine-carboxylic acids has been used to prepare esters for applications in mass spectrometry analysis. nih.gov
Salt Formation: In the presence of strong acids, such as aryldithiophosphonic acids, the pyridine nitrogen is protonated, leading to the formation of pyridinium salts while leaving the hydroxymethyl group intact under mild conditions. dergipark.org.tr
Condensation Reactions: The hydroxymethyl group, in conjunction with the ring nitrogen (after reduction of the pyridine to a piperidine), can participate in condensation reactions with aldehydes to form bicyclic oxazolidine (B1195125) derivatives. nih.gov This highlights the potential for complex scaffold construction starting from pyridylmethanol precursors.
Skeletal Editing and Ring Transformations of Pyridine Derivatives
Skeletal editing is an advanced synthetic strategy that allows for the precise modification of a molecule's core structure by inserting, deleting, or swapping atoms within the ring system. nih.govresearchgate.net This approach is particularly valuable for late-stage diversification of complex molecules. researchgate.net
A recently developed method for the skeletal editing of pyridines involves a one-pot sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition. nih.govresearchgate.net This process effectively swaps a C-N atom pair for a C-C pair, transforming a pyridine ring into a benzene or naphthalene (B1677914) ring. chemeurope.comsciencedaily.com The first step involves dearomatizing the pyridine to create a more reactive intermediate, which then undergoes a cycloaddition reaction. A final retrocycloaddition step expels a nitrogen-containing fragment and restores aromaticity, yielding the edited carbocyclic core. uni-muenster.de This strategy could hypothetically be applied to this compound to convert its pyridine core into a substituted benzene ring.
Another important class of ring transformations is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway is particularly relevant for nucleophilic substitution on heterocyclic rings, especially for positions that are unreactive via standard SNAr mechanisms. baranlab.org The reaction proceeds by the addition of a nucleophile (like sodium amide) to the ring, which induces ring-opening to form a reactive intermediate. wikipedia.org Subsequent ring closure, with the expulsion of a leaving group, leads to the substituted product. wikipedia.org This mechanism has been extensively studied in pyrimidine (B1678525) systems and could be relevant for transformations of the chloropyridine moiety in the target compound. researchgate.net
Computational Chemistry and Theoretical Studies of 2 Chloro 4 Phenylpyridin 3 Yl Methanol
Conformational Analysis of Substituted Pyridine-Methanol Systems
Conformational analysis is a critical first step in the computational study of a molecule, as it identifies the most stable three-dimensional arrangements of the atoms. For a molecule like (2-Chloro-4-phenylpyridin-3-yl)methanol, this would involve determining the rotational barriers and preferred orientations of the phenyl and hydroxymethyl substituents relative to the pyridine (B92270) ring.
Influence of Substituents on Pyridine Ring Conformation
Theoretical studies on similar substituted pyridines often reveal that the planarity of the pyridine ring is influenced by the electronic and steric properties of its substituents. A computational analysis would typically involve geometry optimization using methods like Density Functional Theory (DFT) to find the minimum energy structure. For this compound, the chloro, phenyl, and hydroxymethyl groups would exert specific electronic (inductive and resonance) and steric effects that would dictate the final geometry of the pyridine ring. However, without specific calculations, the extent of these distortions remains unknown.
Electronic Structure and Reactivity Modeling
Understanding the electronic structure of a molecule is fundamental to predicting its chemical reactivity, spectroscopic properties, and potential applications.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability. For this compound, a detailed FMO analysis would map the locations of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack. This information is currently not available.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT is a widely used computational method to investigate the mechanisms of chemical reactions, providing insights into the energies of reactants, products, and intermediates. For a molecule like this compound, DFT could be used to model various reactions, such as the oxidation of the methanol (B129727) group or substitution reactions on the pyridine ring. Such studies would elucidate the step-by-step pathway of the reaction, but no such mechanistic studies have been published for this compound.
Transition State Calculations for Reaction Energetics
To fully understand the kinetics of a chemical reaction, it is necessary to calculate the energy of the transition state—the highest energy point along the reaction pathway. Transition state calculations are computationally intensive but provide the activation energy, which is crucial for determining the reaction rate. The energetics of potential reactions involving this compound have not been computationally explored and reported in the literature.
Acidity, Basicity, and Protonation State Calculations of Pyridine Derivatives
The acidity and basicity of pyridine derivatives, quantified by the acid dissociation constant (pKa), are critical physicochemical properties that influence their behavior in biological systems. researchgate.net Computational chemistry provides powerful tools to predict these values and understand the factors governing the protonation state of molecules like this compound. The basicity of the pyridine ring is primarily determined by the lone pair of electrons on the nitrogen atom. Substituents on the ring can significantly alter this basicity through electronic effects.
Theoretical calculations, particularly those employing density functional theory (DFT), have become instrumental in determining the pKa values of pyridine derivatives. bas.bgresearchgate.net These methods model the protonation/deprotonation equilibrium by calculating the free energy change (ΔG) of the reaction in a solvent, often water. acs.orgacs.org A thermodynamic cycle is typically used, which involves calculating the gas-phase proton affinity and the solvation energies of the protonated and deprotonated species. acs.org
Various DFT functionals, such as B3LYP, M06-2X, and WB97XD, combined with different basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)), are used to achieve accurate predictions. bas.bgacs.org Studies have shown that methods like WB97XD can yield pKa values that are in close agreement with experimental data, often with errors of less than one pKa unit. bas.bgacs.org The choice of the solvation model, which accounts for the effect of the solvent, is also crucial. Implicit solvation models like the Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD) are commonly employed. mdpi.compeerj.com
For the specific compound this compound, the substituents would have predictable effects on the basicity of the pyridine nitrogen:
2-Chloro group: As an electron-withdrawing group, the chlorine atom is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid.
3-Methanol group (-CH₂OH): This group is weakly electron-withdrawing and would likely have a minor effect on the basicity of the ring nitrogen compared to the chloro and phenyl groups.
Computational studies on various substituted pyridines have validated these general principles. For instance, a comprehensive theoretical study on 3-substituted pyridines using semi-empirical methods (AM1 and PM5) with the COSMO solvation model showed good agreement between calculated and experimental pKa values. mdpi.com Another study demonstrated that DFT calculations could accurately predict pKa values for 22 different substituted pyridinium (B92312) cations. acs.org The protonation state of pyridine derivatives is pH-dependent and can be estimated using the Henderson-Hasselbalch equation once the pKa is known. researchgate.net Computational models predict that at a pH below their pKa, pyridines will be predominantly protonated. researchgate.net
The table below presents a comparison of experimental and computationally determined pKa values for several pyridine derivatives, illustrating the accuracy of modern theoretical methods.
| Compound | Method/Basis Set | Calculated pKa | Experimental pKa | Reference |
| Isoniazid | WB97XD/6-311++Gdp | 3.36 | 3.50 | bas.bg |
| Nicotinamide | WB97XD/6-31+Gdp | 3.39 | 3.35 | bas.bg |
| Pyridoxine | WB97XD/6-31+Gdp | 5.25 | 5.20 | bas.bg |
This table is interactive. Users can sort and filter the data.
Molecular Descriptors and Quantitative Structure-Activity Relationships (QSAR) in Pyridine Systems
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchpublish.comtandfonline.com This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. researchgate.net For pyridine systems, QSAR models are widely used to guide the design of new compounds with enhanced potency for various therapeutic targets, such as cancer and malaria. chemrevlett.comchemrevlett.comnih.gov
The process of building a QSAR model involves calculating a wide range of molecular descriptors for a set of related compounds, like pyridine derivatives, with known biological activities (e.g., IC50 values). chemrevlett.com Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to develop an equation that relates a selection of these descriptors to the observed activity. researchpublish.comchemrevlett.com
Molecular descriptors used in QSAR studies can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.nettandfonline.com LUMO energy (E-LUMO), for instance, can be related to the reactivity of a molecule. tandfonline.com
Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity (MR), and various connectivity indices like the Kier and Hall indices. tandfonline.comresearchgate.net
Thermodynamic Descriptors: These pertain to the thermodynamic properties of the molecule, such as heat of formation and hydration energy.
Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which is crucial for a drug's ability to cross cell membranes.
In the context of this compound, these descriptors would quantify its specific structural features. For example, the presence of the phenyl group would significantly contribute to its hydrophobicity (logP) and molar refractivity, while the chloro- and hydroxyl groups would influence its electronic properties and polar surface area.
A reliable QSAR model must be statistically validated to ensure its predictive power. chemrevlett.com Common statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validation coefficient (Q²), which assesses the model's predictive ability. chemrevlett.comchemrevlett.com Successful QSAR studies on pyridine derivatives have identified key descriptors that influence their activity. For example, a study on pyridine derivatives for cervical cancer therapy found that a model with high R² (0.808 for the training set) and Q² (0.784) could effectively predict anticancer activity. chemrevlett.comchemrevlett.com Another 3D-QSAR study on substituted pyridines as enzyme inhibitors highlighted the importance of steric and electrostatic fields in determining binding affinity. nih.gov
The table below lists some common molecular descriptors and their relevance in QSAR studies of pyridine-based compounds.
| Descriptor Class | Descriptor Name | Symbol | Relevance in QSAR Models | Reference |
| Electronic | Energy of LUMO | E-LUMO | Relates to electrophilicity and reactivity with biological targets. | researchgate.nettandfonline.com |
| Electronic | Energy of HOMO | E-HOMO | Relates to nucleophilicity and the ability to donate electrons. | tandfonline.com |
| Hydrophobicity | Partition Coefficient | logP | Describes the lipophilicity of the molecule, affecting membrane permeability and transport. | tandfonline.comresearchgate.net |
| Steric | Molar Refractivity | MR | Encodes information about the volume of the molecule and its polarizability. | researchgate.net |
| Topological | Polar Surface Area | PSA | Correlates with hydrogen bonding potential and permeability. | researchgate.net |
This table is interactive. Users can sort and filter the data.
Advanced Applications of Pyridylmethanol Scaffolds in Supramolecular Chemistry and Material Science
(2-Chloro-4-phenylpyridin-3-yl)methanol as a Building Block for Complex Molecules
The strategic placement of chloro, phenyl, and methanol (B129727) substituents on the pyridine (B92270) ring makes this compound a valuable precursor for the synthesis of more complex molecular structures. The chloro group can act as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, while the methanol group offers a site for esterification, etherification, or oxidation to introduce further functionality.
Synthesis of Polycyclic and Fused Pyridine Systems
While specific examples of the synthesis of polycyclic and fused pyridine systems directly from this compound are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential as a key intermediate. For instance, the chloro and methanol groups could be manipulated in multi-step synthetic sequences to facilitate intramolecular cyclization reactions, leading to the formation of fused ring systems such as pyridopyrimidines or thienopyridines. Such transformations would likely involve initial derivatization of the methanol group, followed by a palladium-catalyzed cross-coupling reaction at the chloro position to introduce a suitably functionalized group that can then undergo cyclization.
Derivatization Strategies for Expanding Molecular Complexity
The derivatization of this compound is a key strategy for expanding its molecular complexity and tailoring its properties for specific applications. The hydroxyl group of the methanol substituent is a primary site for modification.
One documented application of this compound is as a starting material in the synthesis of TGR5 receptor agonists. In this context, the methanol group is utilized to connect to other parts of the target molecule. For example, it can be converted into a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution by an amine, thereby elongating the carbon chain and introducing new functional groups.
| Starting Material | Reagent | Reaction Type | Product | Reference |
| This compound | 4-amino-1-butanol | Nucleophilic Substitution (after activation of the hydroxyl group) | 4-({[2-chloro-4-phenylpyridin-3-yl]methyl}amino)butan-1-ol | wikipedia.org |
This derivatization strategy highlights how the methanol group serves as a versatile handle for linking the pyridyl scaffold to other molecular fragments, a crucial step in the construction of complex bioactive molecules. Further derivatization could be achieved through various palladium-catalyzed cross-coupling reactions at the 2-chloro position, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce a wide array of substituents and build molecular diversity.
Ligand Design and Coordination Chemistry
Pyridyl alcohols are a well-established class of ligands in coordination chemistry. The nitrogen atom of the pyridine ring provides a Lewis basic site for coordination to a metal center, while the alcohol group can either remain protonated and participate in hydrogen bonding or be deprotonated to form an alkoxide that can also coordinate to the metal. This dual functionality allows for the formation of a variety of coordination complexes with diverse structures and properties.
Pyridyl Alcohols as Ligands for Transition Metals
The coordination of pyridyl alcohols to transition metals can result in the formation of mononuclear, binuclear, or polynuclear complexes. The specific outcome is influenced by factors such as the position of the alcohol substituent on the pyridine ring, the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. The ability of the alcohol group to act as a bridging ligand between two metal centers is a key feature that can lead to the formation of polynuclear assemblies.
Formation of Metal Complexes with this compound Derivatives
Currently, there is a lack of specific, publicly available research detailing the formation of metal complexes with this compound or its immediate derivatives. However, based on the known coordination chemistry of similar pyridyl alcohol ligands, it can be postulated that this compound would be a viable ligand for a range of transition metals. The nitrogen atom of the pyridine ring would be the primary coordination site. The steric bulk of the adjacent phenyl group and the chloro substituent would likely influence the coordination geometry and the stability of the resulting complexes. Derivatization of the methanol group could also be employed to introduce additional donor atoms, creating multidentate ligands capable of forming more stable and structurally complex metal complexes.
Supramolecular Self-Assembly and Molecular Recognition
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-defined molecular assemblies. Pyridine-containing molecules are excellent building blocks for supramolecular chemistry due to the directional nature of the hydrogen bonds that can be formed with the pyridine nitrogen and the potential for π-π stacking interactions involving the aromatic ring.
Furthermore, derivatives of this compound could be designed to act as hosts in molecular recognition events. By incorporating this scaffold into larger macrocyclic or acyclic structures, binding sites could be created that are capable of selectively recognizing and binding to specific guest molecules through a combination of non-covalent interactions. The chloro and phenyl groups offer sites for further functionalization to fine-tune the size, shape, and electronic properties of the binding cavity.
Hydrogen Bonding Networks in Pyridyl Alcohol Systems
The combination of a hydroxyl group (-OH) and a pyridine ring within a single molecule is the cornerstone of the supramolecular behavior of pyridyl alcohols. The hydroxyl group typically serves as a hydrogen bond donor, while the nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor. This donor-acceptor relationship leads to the formation of a highly reliable and directional O—H⋯N hydrogen bond. nih.govnih.govresearchgate.net
An analysis of crystal structures reveals that this hydroxyl-pyridine interaction is a persistent and high-ranking supramolecular synthon, a term for robust and predictable intermolecular connection patterns. researchgate.net Its occurrence is estimated at over 99% in crystal structures containing both hydroxyl and pyridine moieties, indicating it is strongly favored over competing interactions like hydroxyl-hydroxyl hydrogen bonds. researchgate.net
In the case of this compound, this primary O—H⋯N interaction dictates the initial formation of molecular chains. Research on analogous compounds, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, shows that molecules link via these O—H⋯N hydrogen bonds to form distinct patterns, such as zigzag chains. nih.gov The presence of additional functional groups—the chloro and phenyl substituents—introduces further complexity and stability to the crystal structure. These groups can participate in weaker, yet significant, non-covalent interactions, including C—Cl⋯π and π–π stacking interactions, which serve to link the primary hydrogen-bonded chains into more complex two-dimensional sheets or three-dimensional frameworks. nih.gov
| Interaction Type | Participating Groups | Role in Supramolecular Structure | Strength |
|---|---|---|---|
| Hydrogen Bond (O—H⋯N) | Hydroxyl Group (Donor), Pyridine Nitrogen (Acceptor) | Forms primary, directional chains and motifs. nih.gov | Strong |
| Halogen Bond (C—Cl⋯π) | Chlorine Atom, Aromatic Ring (e.g., Pyridyl) | Links primary hydrogen-bonded chains into sheets. nih.gov | Weak to Moderate |
| π–π Stacking | Phenyl and/or Pyridine Rings | Contributes to the overall packing efficiency and stability of the 3D structure. | Weak |
| van der Waals Forces | All atoms in the molecule | General, non-directional attractive forces that contribute to crystal packing. | Weak |
Directed Assembly of Supramolecular Architectures
Directed assembly is a strategy that uses the specific information encoded within molecules to guide their spontaneous organization into ordered, functional superstructures. nih.govsemanticscholar.org The directional and reliable nature of the O—H⋯N hydrogen bond makes pyridylmethanol scaffolds like this compound excellent building blocks for this bottom-up approach to materials fabrication.
By controlling the assembly conditions, these molecular units can be guided to form a variety of complex nanostructures. For example, studies on related amphiphilic molecules have shown that intermolecular interactions can drive the formation of nanofibers, nanotubes, and micro-lozenges. nih.gov The final morphology of the assembled architecture is highly dependent on a range of factors. Weak intermolecular forces, including π–π stacking, hydrogen bonding, and solvophobic interactions, play a critical role in the formation of these nanostructures. nih.govresearchgate.net The process can be tuned by altering experimental parameters, allowing for precise control over the resulting material's properties. nih.gov For instance, the polarity of the solvent, temperature, and concentration can influence which non-covalent interactions dominate, thereby dictating the final supramolecular form. researchgate.netnih.gov
| Factor | Influence on Assembly | Example Outcome |
|---|---|---|
| Molecular Structure | Substituents (e.g., chloro, phenyl groups) introduce secondary interactions and steric constraints. nih.gov | Planar vs. twisted molecular geometries can lead to zig-zag chains or helical structures, respectively. nih.gov |
| Solvent | Affects solubility and mediates solvophobic interactions, influencing which intermolecular forces dominate. semanticscholar.org | A change in solvent polarity can induce morphological transitions from nanofibers to platelets. nih.gov |
| Temperature | Controls the kinetics of assembly and the thermodynamic stability of the final structure. nih.gov | Higher temperatures can accelerate the transformation from a kinetically trapped state to a thermodynamically favored aggregate. researchgate.net |
| Concentration | Impacts nucleation and growth rates during the self-assembly process. nih.gov | Affects the time required to reach equilibrium and the size of the resulting aggregates. researchgate.net |
Chirality in Pyridyl Alcohols and its Implications in Supramolecular Systems
Chirality, or "handedness," is a fundamental property in chemistry. While molecular chirality refers to a single molecule, supramolecular chirality describes the asymmetric spatial arrangement of molecules in a larger assembly. nih.govmdpi.com This phenomenon is of great interest for creating advanced materials with chiroptical properties. The this compound molecule is inherently chiral because the carbon atom bearing the hydroxyl group is a stereocenter, bonded to four different substituents.
A key principle in supramolecular chemistry is the transfer of chirality from the molecular level to the macroscopic assembly. mdpi.com The aggregation of chiral building blocks can induce a preferred handedness in the resulting structure, such as the formation of helical nanofibers. nih.gov The control over this supramolecular chirality is often governed by thermodynamic and kinetic factors related to the molecule's structure and its environment. nih.gov
The stereochemistry of the pyridyl alcohol building blocks has profound implications for the final architecture. For instance, using a pure enantiomer (either R or S) can lead to the formation of a homochiral assembly, such as a helix with a specific twist direction. In contrast, using a racemic mixture (an equal mix of R and S enantiomers) can result in different outcomes. In some cases, the R and S molecules may crystallize separately in a process called self-sorting. In other cases, they may co-assemble into a unique racemic crystal structure, where interactions between opposite enantiomers (heterodimerization) lead to architectures and properties not achievable with the pure enantiomers alone. nih.gov This ability to control the handedness of a material at the macroscale by choosing the chirality of the initial building block is crucial for applications in asymmetric catalysis and optics.
| Chirality of Building Block | Potential Supramolecular Outcome | Key Concepts |
|---|---|---|
| Single Enantiomer (Enantiopure) | Formation of homochiral assemblies (e.g., right- or left-handed helices). | Chirality Transfer, Amplification. nih.gov |
| Racemic Mixture (R and S) | Formation of a centrosymmetric crystal, a conglomerate (self-sorting of enantiomers), or a distinct racemic compound. | Heterodimerization, Self-Sorting. nih.gov |
| Achiral Building Block | Can form chiral assemblies through spontaneous symmetry breaking under specific conditions. | Spontaneous Resolution, Chiral Aggregation. nih.gov |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Challenges
The academic contributions of (2-Chloro-4-phenylpyridin-3-yl)methanol are primarily understood through the lens of its core structure, 2-chloro-4-phenylpyridine (B1303126). This parent compound is a versatile intermediate recognized for its utility in several key areas. chemimpex.com
Pharmaceutical Development : The 2-chloro-4-phenylpyridine framework serves as a crucial building block in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents. chemimpex.comsmolecule.com
Agrochemicals : It is employed in the creation of pesticides and herbicides, where the pyridine (B92270) ring is a common feature in active compounds designed to improve crop yields. chemimpex.com
Material Science : The unique electronic and structural properties of this scaffold are explored in the development of advanced materials like specialized polymers and coatings. chemimpex.com
Despite these contributions, the synthesis and manipulation of highly substituted pyridines like this compound present notable challenges for synthetic chemists:
Regioselectivity : Achieving the desired substitution pattern on the pyridine ring without forming unwanted isomers is a persistent difficulty.
Functional Group Tolerance : Many classical pyridine syntheses involve harsh conditions that are incompatible with sensitive functional groups like the hydroxymethyl group in the target compound.
Modular and Efficient Synthesis : Developing synthetic routes that are both efficient and easily adaptable to create a variety of derivatives remains a significant goal in organic synthesis. nih.gov
Emerging Synthetic Strategies for Highly Substituted Pyridines
To overcome the challenges associated with classical methods, researchers have developed several innovative strategies for constructing polysubstituted pyridine rings under milder and more controlled conditions. These emerging methods offer potential pathways to synthesize this compound and its analogs with greater efficiency and diversity.
One promising approach is the use of multicomponent reactions (MCRs) , often enhanced by nanocatalysts. rsc.org MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, which improves efficiency and reduces waste. Another significant advancement is the development of cascade reactions , such as a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This method proceeds through a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to yield the final pyridine product with high functional group tolerance. nih.gov
Furthermore, metal-free annulation strategies have gained traction. For instance, a [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides provides a facile, metal-free route to polysubstituted pyridines under mild conditions. mdpi.com This method is noted for its operational simplicity and broad substrate scope. mdpi.com
Table 1: Comparison of Emerging Synthetic Strategies for Polysubstituted Pyridines
| Synthetic Strategy | Key Features | Advantages | Relevant Citation(s) |
| Nanocatalyst-based MCRs | One-pot synthesis from multiple starting materials. | High efficiency, atom economy, reduced waste. | rsc.org |
| Cu-Catalyzed Cascade Reaction | N-iminative cross-coupling followed by electrocyclization. | Mild conditions, excellent functional group tolerance. | nih.gov |
| Metal-Free [3+3] Annulation | Reaction of β-enaminonitriles with peroxides. | Avoids transition metals, operational simplicity. | mdpi.com |
| From 1,4-Oxazinone Precursors | Merged [4+2]/retro[4+2] cycloaddition. | Provides access to complex and fused pyridine systems. | nih.gov |
Advanced Computational Approaches for Pyridine Reactivity Prediction
Modern computational chemistry provides powerful tools for predicting the reactivity, stability, and potential biological activity of pyridine derivatives before their synthesis, thereby saving significant time and resources. Density Functional Theory (DFT) and molecular docking are two of the most prominent techniques used in this field. nih.govnih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For pyridine derivatives, DFT calculations can determine optimized molecular geometries and predict various reactivity descriptors. nih.govtjnpr.org These descriptors help chemists understand and anticipate a molecule's behavior in chemical reactions.
Key DFT-derived parameters include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies : The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. nih.govtjnpr.org
Molecular Electrostatic Potential (MEP) : This provides a map of charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting how the molecule will interact with other reagents.
Global Reactivity Descriptors : Parameters such as chemical hardness (η), softness (S), and electrophilicity (ω) are calculated to provide a quantitative measure of a molecule's reactivity. tjnpr.org
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. niscpr.res.inekb.eg In drug discovery, docking is used to simulate the interaction between a potential drug molecule and its target protein. For pyridine derivatives, this can help identify potential biological targets and predict binding affinity, providing insights into their potential therapeutic applications. nih.govnih.gov The combination of DFT and docking studies allows for a comprehensive in silico evaluation, guiding the synthesis of compounds with higher probabilities of desired activity. nih.govtjnpr.org
Potential for this compound in Novel Chemical Systems
This compound is a molecule rich in functionality, suggesting its potential as a versatile building block in the creation of novel and complex chemical systems. The strategic placement of its chloro, phenyl, and hydroxymethyl groups allows for a wide range of subsequent chemical transformations.
As a Versatile Synthetic Intermediate : The hydroxymethyl (-CH₂OH) group is a key functional handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a vast array of other chemical structures. Alternatively, it can be converted into a better leaving group, allowing for nucleophilic substitution reactions. researchgate.net The chlorine atom at the 2-position is also susceptible to nucleophilic substitution, enabling the introduction of various nucleophiles to further diversify the scaffold.
In Medicinal Chemistry and Agrochemicals : The phenylpyridine core is a known pharmacophore found in compounds with diverse biological activities. mdpi.com Derivatives of 2-phenylpyridine (B120327) have been investigated as potential insecticides. mdpi.com The functional handles on this compound could be used to attach other pharmacologically relevant groups, potentially leading to the discovery of new therapeutic agents or more effective agrochemicals.
In Coordination Chemistry and Materials Science : The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. The phenyl and hydroxymethyl groups can be modified to create more complex, multidentate ligands. Such ligands are valuable for constructing metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic, magnetic, or porous properties. researchgate.net The interplay between the different functional groups could lead to materials with unique supramolecular architectures. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Chloro-4-phenylpyridin-3-yl)methanol, and how can reaction conditions be tailored to improve yield?
- Methodology : Multi-step synthesis often involves coupling substituted pyridine derivatives with phenylmethanol precursors. For example, halogenated pyridines can undergo nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres (argon/nitrogen) to introduce the phenyl group . Catalytic systems (e.g., Pd-based catalysts) and solvent selection (e.g., THF, DMF) significantly impact yield. Optimization may require iterative testing of temperature (80–120°C), stoichiometry, and catalyst loading .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for separating polar intermediates. Recrystallization using ethanol/water mixtures can enhance purity post-chromatography. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) helps monitor purity (>95% by area) . For halogenated byproducts, preparative TLC with dichloromethane/methanol (9:1) may resolve structurally similar impurities .
Q. How can NMR and X-ray crystallography be used to resolve ambiguities in the compound’s stereochemistry?
- Methodology : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: the hydroxymethyl proton (~4.8 ppm, broad) and aromatic protons (6.8–8.2 ppm). For crystallography, single crystals grown via slow evaporation (ethanol/water) are analyzed using SHELX-97 or OLEX2. Hydrogen-bonding networks (e.g., O–H···N interactions) and torsional angles clarify spatial arrangements .
Q. What role do the chlorine and hydroxymethyl groups play in modulating the compound’s reactivity?
- Methodology : The chlorine atom enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks (e.g., SNAr). The hydroxymethyl group participates in hydrogen bonding, influencing solubility and crystal packing. Comparative studies with fluorine or methyl analogs (e.g., (2-Fluoro-4-phenylpyridin-3-yl)methanol) reveal halogen-dependent electronic effects via Hammett σ values and DFT calculations .
Advanced Research Questions
Q. How can reaction intermediates and mechanisms be elucidated for halogen-substituted pyridinemethanol derivatives?
- Methodology : Time-resolved FT-IR or LC-MS monitors intermediates (e.g., chloropyridine epoxides). Isotopic labeling (²H/¹³C) of the hydroxymethyl group tracks proton transfer steps. Computational studies (Gaussian, DFT) model transition states and activation energies for key steps like ring closure or hydroxyl deprotonation .
Q. What computational strategies are effective in predicting the compound’s bioactivity or binding affinity?
- Methodology : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding pockets. QSAR models trained on halogenated pyridine libraries predict logP and IC₅₀ values. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?
- Methodology : Overlay experimental (X-ray) and DFT-optimized structures using Mercury software. Discrepancies in bond lengths (>0.05 Å) or dihedral angles (>5°) may indicate solvent effects or crystal packing forces. Rietveld refinement in TOPAS validates powder diffraction patterns against single-crystal data .
Q. What experimental design principles address contradictions in observed vs. theoretical reaction outcomes?
- Methodology : Design of Experiments (DoE) matrices (e.g., 3² factorial designs) test variables like pH, temperature, and solvent polarity. Conflicting data (e.g., unexpected byproducts) are analyzed via GC-MS fragmentation patterns. Bayesian statistics quantify confidence intervals for competing mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
